molecular formula C19H16F2N4O3S B2534572 4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 906155-16-6

4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2534572
CAS RN: 906155-16-6
M. Wt: 418.42
InChI Key: GPZXKTBWMJSZJL-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
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Scientific Research Applications

Fluorogenic Reagents for Thiols : One application involves the synthesis and use of fluorogenic reagents for the detection of thiols. The compound "4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)" is synthesized for this purpose, highlighting the utility of fluorinated benzoxadiazoles as sensitive, thiol-specific fluorogenic reagents. This compound exhibits negligible fluorescence on its own but fluoresces intensely upon reaction with thiols, making it a powerful tool for the quantitative detection of thiols in biological samples, including tissue extracts (Toyo’oka et al., 1989).

Antimicrobial Agents : Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, which bear a fluorine atom in the benzoyl group, show significant antimicrobial activity against a range of bacteria and fungi. The presence of the fluorine atom is noted to be essential for enhancing antimicrobial efficacy, indicating the potential of fluorinated benzamides in the development of new antimicrobial agents (Desai et al., 2013).

Anticonvulsant Agents : Another area of application is in the design and synthesis of oxadiazole derivatives for anticonvulsant activities. Compounds with a structure incorporating oxadiazole rings have been shown to exhibit significant anticonvulsant activity, highlighting the therapeutic potential of such molecular frameworks in the management of seizure disorders (Zarghi et al., 2008).

Anticancer Agents : Research into fluorinated compounds also extends to the development of anticancer agents. A study on N-(ferrocenylmethyl)benzene-carboxamide derivatives, which include fluorinated variants, demonstrates their cytotoxic effects against breast cancer cell lines. This suggests the potential of incorporating fluorinated groups into carboxamide derivatives for enhancing anticancer activity (Kelly et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved data. It’s possible that it could interact with biological systems through its various functional groups, but without specific research, it’s hard to say for certain .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not available in the retrieved data. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-fluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c20-14-5-1-12(2-6-14)9-22-16(26)11-29-19-25-24-17(28-19)10-23-18(27)13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXKTBWMJSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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